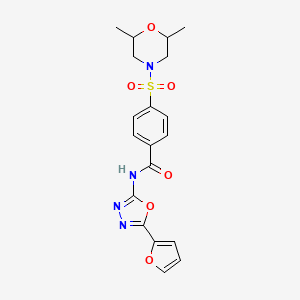

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a sulfonyl-linked 2,6-dimethylmorpholine moiety at position 4 of the benzamide ring. The 1,3,4-oxadiazole ring is known for its metabolic stability and role in enhancing bioavailability, while the sulfonamide group and morpholine substituent may improve solubility and target binding.

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O6S/c1-12-10-23(11-13(2)28-12)30(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(29-19)16-4-3-9-27-16/h3-9,12-13H,10-11H2,1-2H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDGUNMSIUJWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Findings and Hypotheses

- Antifungal Potential: Structural similarity to LMM11 implies the target compound may inhibit Trr1 in C. albicans, though its morpholine group could enhance blood-brain barrier penetration or reduce toxicity .

- Enzyme Selectivity : Unlike I3 (bacterial FtsZ) and Compound 19 (calmodulin), the target compound’s mechanism may prioritize fungal targets due to its furan and sulfonamide motifs.

- Synthetic Feasibility : Methods from (e.g., NMR, ESI-MS for purity validation) and (Schiff base synthesis) provide a roadmap for characterization .

Q & A

Basic: What are the established synthetic routes for 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and what reaction conditions are critical for yield optimization?

Answer:

The synthesis typically involves three key steps:

Cyclization of a hydrazide precursor to form the 1,3,4-oxadiazole ring, using dehydrating agents like POCl₃ or PCl₅ under reflux in anhydrous solvents (e.g., THF or DCM) .

Sulfonation at the benzamide para-position using 2,6-dimethylmorpholine sulfonyl chloride, requiring inert conditions (argon/nitrogen atmosphere) and a base (e.g., triethylamine) to neutralize HCl byproducts .

Coupling of the furan-2-yl substituent via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if pre-functionalized intermediates are used .

Critical conditions : Temperature control (60–80°C for cyclization), solvent polarity (DMSO for sulfonation), and catalyst loading (0.5–2 mol% for coupling reactions) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential for ≥95% purity .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Validation employs a multi-technique approach:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm, morpholino methyl groups at δ 1.2–1.5 ppm) .

- FT-IR : Identifies key functional groups (C=O stretch at ~1650 cm⁻¹, S=O stretches at ~1150 and 1350 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₄N₄O₆S: 497.14 g/mol) .

- X-ray crystallography (if crystalline): Resolves spatial arrangement of the oxadiazole and morpholino groups .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

While direct data on this compound is limited, structural analogs show:

- Anticancer activity : IC₅₀ values of 2–10 µM against breast (MCF-7) and colon (HCT-116) cancer cells, likely via tubulin inhibition or kinase modulation .

- Antimicrobial effects : MIC of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to sulfonamide-mediated enzyme disruption .

- In vitro assays : Use MTT for cytotoxicity and agar diffusion for antimicrobial screening .

Advanced: How can researchers optimize the synthetic yield when scaling up production?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Flow chemistry : Continuous processing improves heat/mass transfer during cyclization and coupling steps, reducing side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄ for coupling) enhance regioselectivity and yield .

- In-line analytics : Real-time HPLC monitoring detects intermediates, enabling rapid adjustments .

Advanced: How should contradictory data on biological activity between structurally similar compounds be resolved?

Answer:

Address contradictions via:

- Comparative SAR studies : Synthesize analogs with incremental modifications (e.g., replacing furan with thiophene) to isolate activity-determining groups .

- Target-specific assays : Use ELISA or surface plasmon resonance (SPR) to measure binding affinity to suspected targets (e.g., EGFR or DHFR) .

- Computational docking : Predict binding modes with AutoDock Vina or Schrödinger Suite to rationalize potency differences .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

Key SAR approaches:

- Core diversification : Modify the oxadiazole ring (e.g., 1,2,4-oxadiazole vs. 1,3,4) to alter electron density and steric effects .

- Substituent scanning : Replace the furan-2-yl group with bioisosteres (e.g., thiophene, pyridine) and assess activity shifts .

- Pharmacophore mapping : Identify critical moieties (e.g., sulfonyl group for solubility, morpholino for membrane permeability) using QSAR models .

Advanced: What methodologies elucidate the compound’s interaction with biological targets?

Answer:

Advanced techniques include:

- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase IX) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .

Advanced: How can researchers address solubility and stability challenges during formulation?

Answer:

- Solubility enhancement : Use co-solvents (PEG-400, DMSO) or cyclodextrin inclusion complexes .

- Stability studies : Conduct forced degradation (pH, heat, light) with HPLC tracking to identify labile sites (e.g., oxadiazole ring hydrolysis) .

- Solid-state analysis : DSC and PXRD assess polymorphic stability; lyophilization improves shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.